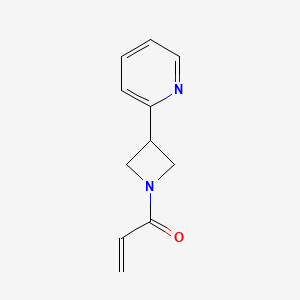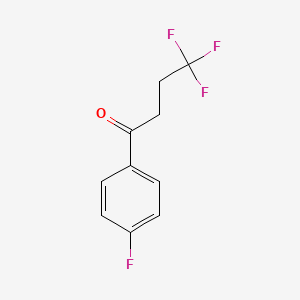
Platycoside G1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Platycosid G1 hat aufgrund seiner vielfältigen biologischen Aktivitäten eine breite Palette an Anwendungen in der wissenschaftlichen Forschung :
Medizin: Untersucht werden seine potenziellen therapeutischen Wirkungen, darunter entzündungshemmende, Anti-Adipositas-, Antikrebs-, Antivirale und Antiallergie-Eigenschaften
Wirkmechanismus
Platycosid G1 übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus . Es interagiert mit Zellrezeptoren und Enzymen und moduliert Signalwege, die an Entzündungen, oxidativem Stress und Zellproliferation beteiligt sind . Die antioxidative Aktivität der Verbindung beruht hauptsächlich auf ihrer Fähigkeit, freie Radikale abzufangen und die Aktivität endogener antioxidativer Enzyme zu verbessern .
Wirkmechanismus
Target of Action
Platycoside G1, also known as Deapi-platycoside E, is a triterpenoid saponin found in Platycodon grandiflorum It is known that triterpenoid saponins, like this compound, often interact with cell membranes and proteins, affecting cellular and metabolic processes .
Mode of Action
It is known to exhibit potent antioxidant activities . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.
Biochemical Pathways
It is known that the cyp716 family genes play a major role in platycoside oxidation . The CYP716 gene family of Platycodon grandiflorus is much larger than that of other Asterid species . This suggests that this compound may influence the expression or activity of these genes, thereby affecting the biosynthesis of platycosides .
Pharmacokinetics
The solubility of this compound in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It is known to exhibit potent antioxidant activities . By neutralizing harmful free radicals, this compound may help protect cells from damage, potentially contributing to its reported health benefits.
Action Environment
It is known that the expression of genes involved in platycoside biosynthesis, including the cyp716 family genes, can be influenced by environmental factors . This suggests that the action and efficacy of this compound could potentially be influenced by the environment.
Biochemische Analyse
Biochemical Properties
Platycoside G1 plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was much larger than that of other Asterid species . Orthologous gene annotation also revealed the expansion of β-amyrin synthases (bASs) in P. grandiflorus .
Cellular Effects
This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance cell death in A549 human lung carcinoma cells .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways . It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The CYP716 family genes play a major role in platycoside oxidation .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Platycosid G1 wird hauptsächlich aus den Wurzeln von Platycodon grandiflorum isoliert. Das Extraktionsverfahren umfasst mehrere Schritte, darunter Trocknen, Mahlen und Lösemittelextraktion mit Methanol oder Ethanol . Der Extrakt wird dann mit chromatografischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Platycosid G1 zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Platycosid G1 beinhaltet die großtechnische Extraktion aus Platycodon grandiflorum-Wurzeln. Die Wurzeln werden geerntet, gereinigt und getrocknet, bevor sie zu einem feinen Pulver gemahlen werden. Das Pulver wird dann mit Lösungsmitteln wie Methanol oder Ethanol extrahiert. Der Rohextrakt wird mit chromatografischen Verfahren gereinigt, um Platycosid G1 mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Platycosid G1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Hydrolyse . Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern oder ihre Eigenschaften zu untersuchen.
Häufige Reagenzien und Bedingungen
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet, um Platycosid G1 zu reduzieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Platycosid G1, wie z. B. deglykosylierte Formen und oxidierte oder reduzierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Platycosid G1 gehört zu einer Gruppe von Triterpensaponinen, die in Platycodon grandiflorum vorkommen . Zu den ähnlichen Verbindungen gehören Platycosid E, Platycodin D und Polygalacin D . Im Vergleich zu diesen Verbindungen ist Platycosid G1 aufgrund seines spezifischen Glykosylierungsmusters und seiner starken antioxidativen Aktivität einzigartig . Die Unterschiede in ihren chemischen Strukturen führen zu unterschiedlichen biologischen Aktivitäten und therapeutischen Potenzialen .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)

![6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)



![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide](/img/structure/B2483266.png)

